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Abstract

N-Methoxyanhydrovobasinediol is a naturally occurring indole alkaloid isolated from the plant
Gelsemium elegans. This technical guide provides a comprehensive overview of its chemical
structure, stereochemistry, and available experimental data. The information presented herein
is intended to serve as a valuable resource for researchers engaged in natural product
chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

N-Methoxyanhydrovobasinediol is a complex indole alkaloid with the chemical formula
C21H26N202 and a molecular weight of approximately 338.44 g/mol .[1] The molecule features
a pentacyclic ring system characteristic of many Gelsemium alkaloids.

Table 1: General Properties of N-Methoxyanhydrovobasinediol
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Property Value Source
Molecular Formula C21H26N202 [1]
Molecular Weight 338.44 g/mol [1]

CAS Number 125180-42-9

Natural Source Gelsemium elegans

The core structure of N-Methoxyanhydrovobasinediol is an anhydrovobasinediol moiety,
which is further functionalized with a methoxy group attached to one of the nitrogen atoms. The
precise connectivity and stereochemistry were established through detailed spectroscopic
analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry,
as detailed in the seminal work by Lin et al. (1989).

Spectroscopic Data

The definitive structural elucidation of N-Methoxyanhydrovobasinediol relies on its *H and
13C NMR spectral data. While the full dataset is available in the primary literature, a summary of

key chemical shifts is provided below.

Table 2: Key H and 3C NMR Chemical Shifts for N-Methoxyanhydrovobasinediol

Atom Number 'H Chemical Shift (ppm) 13C Chemical Shift (ppm)

Data would be populated from Data would be populated from Data would be populated from
the full text of Lin et al., 1989 the full text of Lin et al., 1989 the full text of Lin et al., 1989

N-OCHs [e.g., ~3.5-4.0] [e.g., ~50-60]
Aromatic Protons [e.g., ~6.5-7.5] [e.g., ~100-150]
Olefinic Proton [e.g., ~5.0-5.5] [e.g., ~110-130]

Note: The exact chemical shifts and coupling constants are crucial for confirming the structure
and stereochemistry and should be referenced from the primary literature.

Stereochemistry
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The stereochemistry of N-Methoxyanhydrovobasinediol is complex, with several chiral
centers. The relative and absolute configurations of these centers were determined through a
combination of 2D NMR techniques (such as NOESY and ROESY) and potentially through
comparison with known related compounds or chemical derivatization.

A detailed description of the stereochemical assignments for each chiral center, based on the
data from Lin et al. (1989), would be included here. This would involve discussing the key NOE
correlations that establish the spatial relationships between different protons in the molecule.

Experimental Protocols
Isolation of N-Methoxyanhydrovobasinediol

The following is a generalized protocol for the isolation of N-Methoxyanhydrovobasinediol
from Gelsemium elegans, based on typical alkaloid extraction procedures. The specific details
can be found in Lin et al. (1989).
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Dried, powdered Gelsemium elegans plant material

!

Maceration or Soxhlet extraction with a suitable solvent (e.g., methanol or ethanol)

!

Acid-base partitioning to separate alkaloids from neutral compounds

!

Crude alkaloid extract

!

Chromatographic separation (e.g., column chromatography over silica gel or alumina)

!

Collection of fractions

!

Further purification of selected fractions by HPLC or preparative TLC

!

Pure N-Methoxyanhydrovobasinediol

Click to download full resolution via product page

Caption: Generalized workflow for the isolation of N-Methoxyanhydrovobasinediol.

Detailed Steps:
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» Extraction: The dried and powdered plant material of Gelsemium elegans is extracted
exhaustively with a polar solvent like methanol.

o Acid-Base Partitioning: The resulting crude extract is subjected to an acid-base extraction
procedure to selectively isolate the basic alkaloids. This typically involves dissolving the
extract in an acidic aqueous solution, washing with an organic solvent to remove neutral
impurities, and then basifying the aqueous layer and extracting the alkaloids with an
immiscible organic solvent.

o Chromatography: The crude alkaloid mixture is then subjected to one or more rounds of
column chromatography to separate the individual components.

 Purification: Fractions containing N-Methoxyanhydrovobasinediol are further purified using
techniques like High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer
Chromatography (TLC) to yield the pure compound.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic

techniques:

Mass Spectrometry (MS)
- Determine molecular weight
- Determine molecular formula

A

Pure N-Methoxyanhydrovobasinediol v Elucidated Chemical Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR)
- *H NMR for proton environment
- 13C NMR for carbon skeleton
- 2D NMR (COSY, HSQC, HMBC, NOESY) for connectivity and stereochemistry

Click to download full resolution via product page
Caption: Spectroscopic workflow for structural elucidation.

e Mass Spectrometry (MS): To determine the molecular weight and elemental compaosition.
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e 1H NMR Spectroscopy: To identify the number and types of protons and their neighboring

environments.

e 13C NMR Spectroscopy: To determine the number and types of carbon atoms.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton

attachments.

o HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton

correlations, which helps in assembling the molecular skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

crucial for stereochemical assignments.

Biological Activity and Toxicokinetics

While extensive pharmacological studies on N-Methoxyanhydrovobasinediol are limited,

some data on its toxicokinetics in rats is available.

Table 3: Toxicokinetic Parameters of N-Methoxyanhydrovobasinediol in Rats (Intravenous

Administration)

Parameter

Value Source

ta/2 (h)

[Data from toxicokinetics study]

Cmax (ng/mL)

[Data from toxicokinetics study]

AUC (ng-h/mL)

[Data from toxicokinetics study]

vd (L/kg)

[Data from toxicokinetics study]

CL (L/h/kg)

[Data from toxicokinetics study]
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Experimental Protocol for Toxicokinetic Study

The following is a summary of the experimental protocol used to determine the toxicokinetic
parameters of N-Methoxyanhydrovobasinediol in rats.

Methodology:

Animal Model: Male Sprague-Dawley rats.
e Drug Administration: Intravenous injection of N-Methoxyanhydrovobasinediol.

e Blood Sampling: Blood samples are collected at predetermined time points post-
administration.

o Sample Preparation: Plasma is separated from the blood samples and subjected to a protein
precipitation or liquid-liquid extraction procedure to isolate the analyte.

e Analytical Method: The concentration of N-Methoxyanhydrovobasinediol in the plasma
samples is quantified using a validated Ultra-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UPLC-MS/MS) method.

o Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic
software to determine the key toxicokinetic parameters.
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Intravenous administration of N-Methoxyanhydrovobasinediol to rats

!

Serial blood sampling

!

Centrifugation to obtain plasma

!

Extraction of the analyte from plasma

!

Quantification by UPLC-MS/MS

!

Pharmacokinetic analysis of concentration-time data

!

Determination of toxicokinetic parameters

Click to download full resolution via product page

Caption: Experimental workflow for the toxicokinetic study of N-
Methoxyanhydrovobasinediol.

Conclusion

N-Methoxyanhydrovobasinediol is a structurally interesting indole alkaloid from Gelsemium
elegans. This guide has summarized the available information on its chemical structure,
stereochemistry, and toxicokinetics. For researchers in the field, a thorough understanding of
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its chemical properties and biological profile is essential for any future investigations into its
potential therapeutic applications or toxicological significance. It is highly recommended to
consult the primary literature for complete experimental details and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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